![molecular formula C15H15F2N3O B5968554 4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5968554.png)
4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a pyrazole derivative . Pyrazole derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities .
Synthesis Analysis
Pyrazole derivatives have a huge variety of synthesis methods and synthetic analogues . An effective one-pot strategy was developed for the synthesis of 4-arylpyrazolo .Molecular Structure Analysis
The molecular structure of this compound is complex. It contains a pyrazole nucleus, which is a five-membered heterocycle that constitutes a class of compounds particularly useful in organic synthesis .Chemical Reactions Analysis
This compound has shown in vivo efficacy without vasoconstrictor effect . It has been used in the treatment of migraine .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(2,4-difluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one, focusing on six unique applications:
Migraine Treatment
This compound, known as Rimegepant, is primarily used as a calcitonin gene-related peptide (CGRP) receptor antagonist. It is effective in the acute treatment of migraines, providing relief from migraine pain and associated symptoms such as photophobia, phonophobia, and nausea . Clinical studies have shown that it is more effective than placebo in relieving migraine symptoms within two hours post-dose .
Preventive Treatment of Episodic Migraine
Rimegepant is also used for the preventive treatment of episodic migraines in adults. It helps reduce the frequency of migraine attacks when taken regularly . Unlike other migraine treatments, it does not cause vasoconstriction, making it suitable for patients with cardiovascular contraindications .
Neurogenic Inflammation
Research indicates that this compound can be used to treat neurogenic inflammation. By blocking CGRP receptors, it helps reduce inflammation caused by the release of neuropeptides from sensory nerves . This application is particularly relevant in conditions where neurogenic inflammation plays a significant role.
Asthma and Chronic Obstructive Pulmonary Disease (COPD)
The compound has potential applications in treating airway inflammatory diseases such as asthma and COPD. By inhibiting CGRP receptors, it can help reduce inflammation and improve respiratory function in these conditions .
Circulatory Shock and Thermal Injury
Rimegepant may be beneficial in treating circulatory shock and thermal injuries. Its ability to modulate neurogenic vasodilation and inflammation can help manage the symptoms and improve outcomes in these critical conditions .
Menopausal Flushing
The compound is also being explored for its potential to alleviate flushing associated with menopause. By targeting CGRP receptors, it can help reduce the frequency and severity of hot flashes and other vasomotor symptoms experienced during menopause .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
4-(2,4-difluorophenyl)-1-propan-2-yl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O/c1-8(2)20-15-12(7-18-20)11(6-14(21)19-15)10-4-3-9(16)5-13(10)17/h3-5,7-8,11H,6H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFFSETCIJOOWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(CC(=O)N2)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.